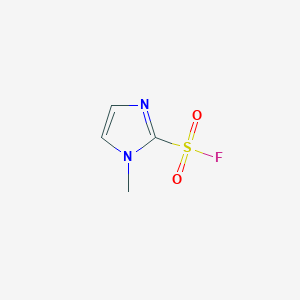

1-methyl-1H-imidazole-2-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHGIVRTDYJPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-37-0 | |

| Record name | 1-methyl-1H-imidazole-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Fluoride: A Strategic Technical Guide

Executive Summary

This guide details the synthesis of 1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS 934236-37-0) , a high-value electrophilic hub in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike ubiquitous benzenesulfonyl fluorides, this heteroaryl analog offers unique reactivity profiles due to the electron-rich imidazole core and the specific positioning of the sulfonyl group at the C2 carbon.

This document outlines two distinct synthetic pathways:

-

Route A (Direct Fluorosulfurylation): A modern, atom-economical approach utilizing organolithium intermediates and sulfuryl fluoride (

) gas. -

Route B (Oxidative Halogen Exchange): A traditional, robust method starting from commercially available thiols, ideal for laboratories lacking

infrastructure.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the formation of the C(sp2)–S(VI) bond at the 2-position of the imidazole ring. The electron-rich nature of the imidazole ring makes nucleophilic aromatic substitution (

Mechanistic Pathway Diagram

The following diagram visualizes the decision logic and mechanistic flow for both routes.

Caption: Dual synthetic pathways targeting the C2-sulfonyl fluoride moiety via lithiation (left) and thiol oxidation (right).

Part 2: Experimental Protocols

Route A: Direct Fluorosulfurylation (The "Sammis-Ball" Protocol)

Best for: High atom economy, speed, and labs equipped for gas handling.

Mechanism: 1-Methylimidazole is selectively deprotonated at the acidic C2 position. The resulting carbanion attacks the sulfur atom of

Reagents & Equipment[1]

-

Substrate: 1-Methylimidazole (Dry, distilled over

). -

Base: n-Butyllithium (2.5 M in hexanes).

-

Electrophile: Sulfuryl Fluoride (

) gas (Commercial cylinder or generated ex situ). -

Solvent: Anhydrous THF.

-

Atmosphere: Argon or Nitrogen (strictly moisture-free).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Add 1-methylimidazole (1.0 equiv) and anhydrous THF (0.2 M concentration) . Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for 30–45 minutes to ensure complete C2-lithiation.

-

Note: The C2 proton is significantly more acidic (

) than C4/C5, ensuring high regioselectivity.

-

-

Fluorosulfurylation:

-

Method: Introduce

gas into the headspace via a balloon or bubbler. -

Action: Vigorously stir the mixture at -78°C under the

atmosphere for 1 hour , then allow to warm to room temperature over 2 hours .

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc (

). Wash combined organics with brine. -

Dry over

, filter, and concentrate in vacuo (keep bath temp < 40°C to prevent volatile loss).

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Route B: Oxidative Fluorination (The "Thiol-Oxidation" Protocol)

Best for: Labs avoiding gaseous

Reagents & Equipment[1]

-

Substrate: 1-Methylimidazole-2-thiol (Methimazole).

-

Oxidant: Sodium Hypochlorite (Bleach) or

gas. -

Acid: HCl (aqueous).

-

Fluoride Source: Potassium Bifluoride (

) or Potassium Fluoride (

Step-by-Step Methodology

-

Chlorination (Sulfonyl Chloride Synthesis):

-

Suspend 1-methylimidazole-2-thiol (1.0 equiv) in a mixture of DCM and aqueous HCl (1 M) at 0°C .

-

Slowly add NaOCl (Bleach, ~3.5 equiv) dropwise while maintaining the temperature < 5°C.

-

Observation: The mixture will separate; the organic layer contains the transient sulfonyl chloride.

-

Stir for 30 minutes. Separate the organic layer, wash with cold water, and dry over

.[2] Do not evaporate to dryness (sulfonyl chlorides can be unstable).

-

-

Fluorination (Halogen Exchange):

-

To the DCM solution of the crude sulfonyl chloride, add a saturated aqueous solution of

(2.0 equiv) . -

Stir vigorously at room temperature for 4–12 hours .

-

Catalysis: Adding a phase transfer catalyst (e.g., 18-crown-6 or TBAB) can accelerate this biphasic reaction.

-

-

Workup:

-

Separate the organic layer.[3]

-

Wash with saturated

(to remove HF traces) and brine. -

Concentrate and purify via chromatography as in Route A.

-

Part 3: Characterization & Data[4]

Analytical Profile

-

Physical State: White crystalline solid or off-white powder.

-

Stability: Hydrolytically stable at neutral pH; reactive toward nucleophiles in the presence of base (SuFEx active).

| Technique | Expected Signal / Characteristic |

| MS (ESI) | |

| IR | Strong bands at ~1410 cm |

Route Comparison

| Feature | Route A (Lithiation/ | Route B (Thiol Oxidation) |

| Step Count | 1 (One-pot) | 2 (Sequential) |

| Atom Economy | High | Low (Stoichiometric oxidant/waste) |

| Safety Profile | High Risk: Pyrophoric Li-reagents + Toxic Gas | Moderate Risk: Corrosive oxidants + HF generation |

| Yield | Typically 60–80% | Typically 40–60% |

| Regioselectivity | Excellent (C2 specific) | Pre-determined by starting material |

Part 4: Safety & Handling (Critical)

-

Sulfuryl Fluoride (

): A neurotoxic, odorless gas. All reactions must be performed in a well-ventilated fume hood. Use a balloon method to limit total volume, rather than continuous flow, if possible. -

Sulfonyl Fluorides: While less reactive than chlorides, they are potent electrophiles. Avoid skin contact; they can covalently modify proteins (the basis of their biological utility).

-

Potassium Bifluoride (

): Corrosive and generates HF in acidic media. Use plastic/Teflon labware if possible, or glass for short durations. Calcium gluconate gel should be available for HF burns.

References

-

Sigma-Aldrich. this compound Product Page. Link

-

Tribby, A. L., et al. (2017). "Pd-Catalyzed Fluorosulfonylations of Aryl Iodides." The Journal of Organic Chemistry, 82(4), 2294–2299. (Describes general heteroaryl sulfonyl fluoride synthesis logic). Link

-

Lenton, T. M., et al. (2019). "Synthesis of Sulfonyl Fluorides from Grignard Reagents." Organic Letters, 21(5), 1344–1349. (Establishes the metallation/SO2F2 trapping protocol). Link

-

Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonyl fluorides." The Journal of Organic Chemistry, 71(3), 1080–1084. (The primary reference for the Thiol-Oxidation Route B). Link

Sources

An In-Depth Technical Guide to the Mechanism of Action for Imidazole Sulfonyl Fluoride Probes

Introduction: The Rise of Tunable Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify protein targets offers profound advantages, including enhanced potency, prolonged duration of action, and the ability to probe biological systems with high specificity.[1] While traditional covalent modifiers have often targeted the highly nucleophilic cysteine residue, the exploration of electrophiles that can engage other amino acid residues has opened up new frontiers in the druggable proteome.[1][2] Among these, the sulfonyl fluoride (SF) warhead has emerged as a privileged electrophile due to its remarkable balance of aqueous stability and context-dependent reactivity with a range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[2][3]

This guide delves into a specific and increasingly important subclass of these powerful tools: imidazole sulfonyl fluoride probes . We will explore the nuanced mechanism of action that distinguishes these probes, focusing on the critical role of the imidazole moiety as a tunable leaving group. This "tunability" offers a significant advantage over traditional sulfonyl fluorides, allowing for a more controlled and selective approach to covalent protein modification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of how to effectively leverage these sophisticated chemical probes.

The Core Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The fundamental mechanism governing the reactivity of imidazole sulfonyl fluoride probes is a form of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .[2][4] This "click chemistry" reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur(VI) center of the probe, leading to the displacement of a leaving group and the formation of a stable covalent bond.[4][5]

In the context of imidazole sulfonyl fluoride probes, this process is more specifically a Sulfonyl-Diazole Exchange (SuDEx) , where the imidazole acts as the leaving group.[1][6] The reaction proceeds as follows:

-

Proximity and Binding: The probe, typically composed of a recognition element and the imidazole sulfonyl fluoride warhead, first binds non-covalently to the target protein. This initial binding event is crucial for orienting the electrophilic warhead within the microenvironment of the target nucleophile.

-

Nucleophilic Attack: A deprotonated, nucleophilic amino acid residue (e.g., the phenolate of tyrosine or the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl group. The reactivity of the target residue is often enhanced by the local protein microenvironment, such as the presence of nearby basic residues that can facilitate deprotonation.[1][7]

-

Formation of a Covalent Adduct: This attack results in the formation of a stable sulfonylated or sulfamoylated adduct with the protein, while the imidazole is released as the leaving group.

The Decisive Role of the Imidazole Leaving Group

The key innovation of imidazole sulfonyl fluoride probes lies in the use of imidazole as a leaving group instead of the more traditional fluoride ion. This substitution provides a powerful handle for tuning the reactivity of the probe.[7]

-

Tempered Reactivity: Arylsulfonyl imidazoles generally exhibit a more "tempered" or moderated reactivity compared to their highly reactive sulfonyl fluoride counterparts.[7] This can be advantageous in reducing off-target labeling and increasing the selectivity of the probe for its intended target.

-

Tunable Electrophilicity: The reactivity of the sulfonyl-imidazole warhead can be finely tuned by introducing electron-withdrawing or electron-donating substituents to the imidazole ring. For instance, adding an electron-withdrawing group like a bromo or trifluoromethyl group to the imidazole significantly increases the probe's reactivity.[7]

-

"Supercharged" Nucleofuge: The imidazole can be further activated by alkylating the distal nitrogen to form an imidazolium ion. This "supercharged" nucleofuge creates a highly reactive electrophile, though its stability in biological systems may be a consideration.[7]

This ability to modulate reactivity allows for the rational design of probes with a desired balance of stability and reactivity for a given biological application.

Visualizing the Mechanism of Action

Caption: The SuDEx reaction pathway of an imidazole sulfonyl fluoride probe.

Amino Acid Selectivity: Targeting Beyond Cysteine

A significant advantage of sulfonyl fluoride-based probes, including the imidazole variants, is their ability to target a broader range of nucleophilic amino acid residues than traditional cysteine-focused electrophiles.[1][3]

The primary targets for imidazole sulfonyl fluoride probes in proteome-wide studies are tyrosine and lysine .[1][8]

-

Tyrosine: The phenolic hydroxyl group of tyrosine, when deprotonated to the phenolate anion, is a potent nucleophile. The local microenvironment of the protein, particularly the presence of nearby basic residues (lysine, histidine, arginine), can lower the pKa of the tyrosine hydroxyl group, facilitating its deprotonation and subsequent reaction with the probe.[1][7]

-

Lysine: The ε-amino group of lysine is also a primary target. Its nucleophilicity is dependent on its deprotonation, which is influenced by the local pKa.

-

Other Residues: While tyrosine and lysine are the most frequently observed sites of modification, imidazole sulfonyl fluoride probes have also been shown to react with histidine , serine , and threonine in a context-dependent manner.[1][3]

Quantitative Selectivity Profile

The following table summarizes representative data from a chemoproteomic study using sulfonyl-azole probes, highlighting the preference for tyrosine and lysine modification.

| Amino Acid Residue | Number of Identified Modification Sites | Percentage of Total Sites |

| Tyrosine (Y) | 583 | ~67% |

| Lysine (K) | 289 | ~33% |

| Total | 872 | 100% |

Data adapted from a study utilizing Imyl-probes, demonstrating a clear preference for tyrosine and lysine residues.[8]

Experimental Protocol: Activity-Based Protein Profiling (ABPP) with an Imidazole Sulfonyl Fluoride Probe

This protocol outlines a general workflow for identifying the protein targets of an alkyne-functionalized imidazole sulfonyl fluoride probe in a cellular lysate using a click chemistry-based enrichment and mass spectrometry approach.

I. Materials and Reagents

-

Cell Culture: Adherent or suspension cells of interest.

-

Lysis Buffer: PBS with 0.1% NP-40, protease inhibitor cocktail.

-

Probe: Alkyne-functionalized imidazole sulfonyl fluoride probe (stock solution in DMSO).

-

Click Chemistry Reagents:

-

Azide-biotin tag

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Enrichment: Streptavidin-agarose beads.

-

Mass Spectrometry Sample Preparation:

-

Urea (8M and 2M solutions)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

II. Step-by-Step Methodology

-

Cell Lysis and Proteome Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).

-

Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay). Normalize the protein concentration across all samples.

-

-

Probe Labeling of Proteome:

-

To the clarified proteome, add the alkyne-functionalized imidazole sulfonyl fluoride probe to the desired final concentration (e.g., 10 µM).

-

For competitive profiling, pre-incubate the lysate with a competing inhibitor for 30 minutes before adding the probe.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Click Chemistry for Biotin Tagging:

-

To the probe-labeled proteome, add the click chemistry reagents in the following order: azide-biotin, TCEP, TBTA, and CuSO₄.

-

Incubate the reaction for 1 hour at room temperature to attach the biotin tag to the alkyne-functionalized probe.

-

-

Enrichment of Labeled Proteins:

-

Precipitate the proteins (e.g., using a chloroform/methanol method) and resuspend the pellet in a buffer containing 6M urea.

-

Add streptavidin-agarose beads to the protein solution and incubate for 1 hour at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively with buffers of decreasing urea concentration and finally with PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion for Mass Spectrometry:

-

Resuspend the beads in 2M urea.

-

Reduce the captured proteins with DTT and then alkylate with IAA.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the tryptic peptides from the supernatant.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-modified proteins and the specific sites of modification.

-

Visualizing the Experimental Workflow

Caption: A typical workflow for activity-based protein profiling (ABPP).

Conclusion and Future Directions

Imidazole sulfonyl fluoride probes represent a significant advancement in the field of chemical biology, offering a unique combination of stability, reactivity, and tunability. The ability to modulate the electrophilicity of the sulfonyl warhead through modifications to the imidazole leaving group provides an unprecedented level of control for designing highly selective covalent probes. This allows for the precise targeting of a range of nucleophilic amino acid residues, expanding the accessible proteome for chemical intervention and study.

As our understanding of the subtle factors that govern protein-probe interactions continues to grow, we can anticipate the development of even more sophisticated imidazole sulfonyl fluoride probes. Future research will likely focus on expanding the diversity of recognition elements appended to these warheads, enabling the targeting of a wider array of protein classes. Furthermore, the application of these probes in living systems will continue to provide invaluable insights into complex biological processes and accelerate the discovery of novel therapeutics.

References

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). Nature Chemistry. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). PMC. [Link]

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). eScholarship.org. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). ResearchGate. [Link]

-

Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

-

Mechanism of the SuFEx reaction. (N.D.). ResearchGate. [Link]

-

Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. (2024). PMC. [Link]

-

Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). CORE. [Link]

-

Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (2023). Stanford Medicine. [Link]

-

Activity-based Protein Profiling. (2018). SciSpace. [Link]

-

Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. (2018). ACS Chemical Biology. [Link]

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. (2017). PMC. [Link]

-

Sulfur fluoride exchange. (2023). PMC. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]

-

Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (2015). PubMed. [Link]

-

Emerging Utility of Fluorosulfate Chemical Probes. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). PMC. [Link]

-

Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. (2023). PMC. [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 2. research.monash.edu [research.monash.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

1-methyl-1H-imidazole-2-sulfonyl fluoride CAS number and molecular structure

The following technical guide details the structural properties, synthesis, and applications of 1-methyl-1H-imidazole-2-sulfonyl fluoride , a specialized electrophile in the domain of Sulfur-Fluoride Exchange (SuFEx) chemistry.

CAS Number: 934236-37-0 Role: Covalent Warhead & SuFEx Hub Version: 2.0 (Technical Release)

Executive Summary & Chemical Identity

This compound is a heteroaromatic sulfonyl fluoride utilized primarily in chemical biology and medicinal chemistry. Unlike its sulfonyl chloride counterparts, this compound exhibits the unique "stability-reactivity" balance characteristic of SuFEx reagents: it is relatively stable to hydrolysis in neutral aqueous buffer but reacts rapidly with specific nucleophiles (e.g., Tyrosine, Lysine) within protein binding pockets or under specific activation conditions.

Chemical Identity Table

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 934236-37-0 |

| Molecular Formula | C₄H₅FN₂O₂S |

| Molecular Weight | 164.16 g/mol |

| SMILES | CN1C=CN=C1S(=O)(=O)F |

| InChI Key | SNHGIVRTDYJPBU-UHFFFAOYSA-N |

| Physical State | White to off-white powder or crystalline solid |

| Solubility | Soluble in DMSO, Acetonitrile, DCM; limited stability in basic aqueous media |

Structural Analysis & Reactivity Profile

The molecule consists of an imidazole ring methylated at the N1 position and functionalized with a sulfonyl fluoride group at the C2 position.

Mechanistic Implications of the C2-Position

The placement of the sulfonyl fluoride at the C2 position is critical:

-

Inductive Effect: The adjacent nitrogen atoms (N1 and N3) exert an electron-withdrawing effect, increasing the electrophilicity of the sulfur center compared to benzenesulfonyl fluorides.

-

Protonation Switch: The N3 nitrogen (pKa ~7 for the parent imidazole) can be protonated or hydrogen-bonded. This protonation significantly enhances the electrophilicity of the sulfonyl group, making it a "pH-switchable" probe.

-

SuFEx Reactivity: It undergoes substitution via a concerted mechanism involving a pentacoordinate sulfur transition state, releasing fluoride (F⁻) as the leaving group.

Reactivity Pathway Diagram

The following diagram illustrates the activation and nucleophilic attack pathways.

Caption: Activation of the sulfonyl fluoride warhead via N3-protonation followed by nucleophilic capture.

Synthesis Protocol

While direct fluorination of imidazoles with SO₂F₂ gas typically yields N-sulfonylated products, the C2-sulfonyl fluoride requires a specific lithiation sequence to ensure regioselectivity.

Method: C2-Lithiation and Sulfinylation

This protocol ensures the sulfonyl group is installed exclusively at the C2 carbon.

Reagents:

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Sulfur dioxide (SO₂) gas (dried)

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF)

Step-by-Step Methodology:

-

Lithiation (C2-Deprotonation):

-

Dissolve 1-methylimidazole (1.0 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.

-

Cool to -78°C .

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes. The C2 proton is the most acidic (pKa ~32), leading to exclusive 2-lithio-1-methylimidazole formation.

-

-

Sulfinylation:

-

Bubble dry SO₂ gas into the reaction mixture at -78°C.

-

The mixture will thicken as the lithium sulfinate salt precipitates.

-

Allow to warm to room temperature (RT) to ensure complete conversion to Lithium 1-methylimidazole-2-sulfinate .

-

-

Oxidative Chlorination:

-

Suspend the crude sulfinate salt in DCM.

-

Cool to 0°C and add SO₂Cl₂ (1.1 equiv) or NCS.

-

Stir for 1–2 hours. This generates the intermediate 1-methylimidazole-2-sulfonyl chloride . Note: This intermediate is unstable and should be used immediately.

-

-

Fluorination (Halogen Exchange):

-

Dissolve the crude sulfonyl chloride in Acetonitrile/Water (1:1) or use a biphasic DCM/KHF₂ (sat. aq.) system.[2][3][4][5][6][7][8][9][10]

-

Add excess KHF₂ (2–3 equiv).

-

Stir vigorously at RT for 2–4 hours. The fluoride anion displaces the chloride (SuFEx).

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis from 1-methylimidazole via lithiation and sulfinylation.

Applications in Drug Discovery & Chemical Biology[10][11]

A. Covalent Fragment Screening (T-Ex)

This compound serves as a "warhead" in covalent fragment libraries.

-

Target Residues: Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser).

-

Mechanism: The reagent probes for nucleophilic residues in protein binding pockets. Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader residue scope.

-

Selectivity: The imidazole ring can provide specific binding interactions (pi-stacking or H-bonding) that direct the warhead to specific sites, rather than non-specific surface labeling.

B. "SuFEx" Click Chemistry Hub

It acts as a connector in modular drug assembly.

-

Reaction: R-SO₂F + Ar-O-SiMe₃ (Silyl ether) → R-SO₂-O-Ar + Me₃SiF.

-

Catalysis: The reaction is often catalyzed by DBU or BEMP.

-

Advantage: The resulting sulfonate linkage is highly stable in biological systems, acting as a bioisostere for amides or esters.

Safety & Handling Protocols

Hazard Class: Corrosive, Moisture Sensitive.

-

HF Generation: Upon hydrolysis or reaction with nucleophiles, this compound releases Fluoride ions, which can form Hydrofluoric Acid (HF) in acidic media.

-

Protocol: Always keep Calcium Gluconate gel nearby when handling large quantities.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture will slowly hydrolyze the sulfonyl fluoride to the sulfonic acid.

-

Waste: Do not mix with strong acids. Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. this compound Product Data Sheet. CAS 934236-37-0.[11] Link

-

Lirias (KU Leuven). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. ACS Sustainable Chem. Eng. 2023. Link

-

Sharpless, K. B., et al. SuFEx Click Chemistry for Late-Stage Drug Functionalization. Angewandte Chemie Int. Ed. 2014, 53(36), 9430–9448. Link

-

BenchChem. Applications of 2-Fluoro-2H-Imidazole and Sulfonyl Fluoride Scaffolds in Medicinal Chemistry. 2025. Link

-

National Institutes of Health (NIH). Rapid peptide synthesis using methylimidazolium sulfonyl fluoride reagents. Communications Chemistry, 2025.[3][4][5][10] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. d-nb.info [d-nb.info]

- 4. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. lniedzicki.ch.pw.edu.pl [lniedzicki.ch.pw.edu.pl]

- 10. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 11. 934236-37-0|this compound|BLD Pharm [bldpharm.com]

The Cornerstone of Modern Linkage Chemistry: An In-depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx)

Foreword: A New Epoch in Molecular Assembly

In the quest for molecular function, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "click chemistry," a concept championed by Nobel Laureate K. Barry Sharpless, revolutionized this endeavor by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new functional molecules.[1][2][3] Building on this philosophy, a new generation of click chemistry was unveiled in 2014 by Sharpless, Dong, and their coworkers: Sulfur(VI) Fluoride Exchange (SuFEx).[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the fundamental principles, mechanistic intricacies, and practical applications of this transformative chemical toolkit.

The SuFEx Philosophy: Stability Meets Reactivity

At the heart of SuFEx chemistry lies a profound appreciation for the unique properties of the sulfur(VI)-fluoride bond. Organosulfur(VI) fluoride compounds exhibit remarkable chemical stability, yet they can be spurred into efficient reaction under specific, controlled conditions.[4] This duality of "dormant" stability and "awakened" reactivity is the cornerstone of the SuFEx paradigm.[6]

The Uniqueness of the S(VI)-F Bond

The exceptional nature of the S(VI)-F bond distinguishes it from other sulfur(VI) halides, particularly the more traditional sulfonyl chlorides. Key characteristics include:

-

Resistance to Hydrolysis and Reduction: Unlike sulfonyl chlorides, which are notoriously susceptible to hydrolysis and reductive degradation, S(VI) fluorides are remarkably stable in aqueous environments and resistant to a wide range of reducing agents.[4][7] This stability is attributed to the high homolytic bond dissociation energy of the S-F bond (approximately 90.5 kcal/mol) compared to the S-Cl bond (approximately 46 kcal/mol).[8]

-

Thermodynamic Stability: Sulfonyl fluorides exhibit superior thermal stability and are generally inert to nucleophilic substitution under ambient conditions. This allows for their incorporation into complex molecules without unintended side reactions.

-

Controlled Reactivity: The inherent stability of the S-F bond is not a sign of inertness but rather of controllable reactivity. The electrophilicity of the sulfur center can be "unleashed" under specific catalytic conditions, enabling precise and predictable bond formation.[1]

This unique blend of stability and reactivity makes SuFEx an ideal tool for applications in complex biological systems and for the synthesis of robust materials.

Core Mechanistic Principles of SuFEx

While the precise mechanism of SuFEx is still a subject of ongoing investigation, a clear understanding of the key activation principles has emerged.[1] The fundamental transformation involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile.

Activation of the S(VI)-F Bond

The activation of the otherwise stable S(VI)-F bond is the critical step in any SuFEx reaction. This is typically achieved through the use of specific catalysts that can polarize the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.

Catalysis in SuFEx Chemistry

A variety of catalytic systems have been developed to facilitate the SuFEx reaction, each with its own advantages and substrate scope.

-

Base Catalysis: Organic bases, particularly strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et3N), are widely used to promote SuFEx reactions.[1][7][9] These bases can deprotonate nucleophiles, increasing their reactivity, and may also interact with the sulfur(VI) fluoride to facilitate fluoride displacement.

-

Lewis Acid Catalysis: Metal Lewis acids have been shown to catalyze SuFEx reactions, particularly with silyl-protected amines.[5] The Lewis acid is thought to coordinate to the fluoride atom, weakening the S-F bond and enhancing the electrophilicity of the sulfur center.

-

Bifluoride Catalysis: Fluoride anions, often in the form of bifluoride salts ([FHF]⁻), can act as potent catalysts for SuFEx reactions involving silyl ethers.[10] The fluoride ion can activate the silyl ether, generating a highly reactive phenoxide or alkoxide nucleophile.

The choice of catalyst is crucial and depends on the specific substrates and desired reaction outcome. For instance, while triethylamine can catalyze the reaction of SO2F2 with phenols to form fluorosulfates, stronger bases like DBU are often required for subsequent reactions of these less reactive fluorosulfates.[1]

The Role of Silyl Ethers: A Fluoride Sink

A common strategy in SuFEx chemistry, particularly in polymerization reactions, is the use of aryl silyl ethers as nucleophiles.[7][11] The reaction is driven by the formation of a highly stable silicon-fluoride (Si-F) bond, which acts as a thermodynamic sink and renders the reaction essentially irreversible.[7]

Below is a generalized workflow for a base-catalyzed SuFEx reaction between an aryl fluorosulfate and an aryl silyl ether.

Caption: Workflow for the SuFEx-based synthesis of polysulfates.

Drug Discovery and Chemical Biology

The stability of the S(VI)-F group under physiological conditions, coupled with its latent reactivity, makes it an invaluable tool in drug discovery and chemical biology. [12][13]

-

Covalent Inhibitors: Sulfonyl fluorides and fluorosulfates can act as "warheads" that form covalent bonds with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) in protein active sites. [1][14][15]This allows for the development of highly potent and selective covalent inhibitors.

-

Bioconjugation: The biocompatible nature of SuFEx reactions enables the labeling and modification of biomolecules, such as proteins and peptides, under mild, aqueous conditions. [16]* High-Throughput Screening: The efficiency and reliability of SuFEx have been leveraged to create high-throughput platforms for the rapid synthesis and screening of compound libraries, accelerating the hit-to-lead optimization process in drug discovery. [13][17]

Future Outlook

SuFEx chemistry is a rapidly evolving field with immense potential. Ongoing research is focused on expanding the SuFEx toolkit with new hubs and linkers, developing more efficient and selective catalytic systems, and exploring novel applications in areas such as materials science, diagnostics, and therapeutics. [4][18]The continued exploration of the unique reactivity of the S(VI)-F bond promises to unlock new frontiers in molecular design and engineering.

References

-

Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

- CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. (2019). Royal Society of Chemistry.

- Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. (n.d.). Sigma-Aldrich.

-

SuFEx-Based Synthesis of Polysulfates. (2015). PMC - NIH. [Link]

- Chain-Growth SuFEx Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulf

- Chain-Growth Sulfur(VI)

- Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.

-

The growing applications of SuFEx click chemistry. (2019). RSC Publishing. [Link]

- The growing applications of SuFEx click chemistry. (2021). CSHL Scientific Digital Repository.

-

Sulfur fluoride exchange. (2023). PMC - NIH. [Link]

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl

-

Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. (2021). Grantome. [Link]

- The Emerging Applications of Sulfur(VI)

-

Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2023). Organic Letters - ACS Publications. [Link]

- Sulfur(VI) Fluoride Exchange (SuFEx)

- Organocatalytic SuFEx click reactions of SO2F2. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

-

SuFEx-based synthesis of polysulfates. (2014). PubMed - NIH. [Link]

- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). UC San Diego Health.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).

-

Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

- A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (2024).

- Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021).

- Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. (2024).

-

Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. (2021). MDPI. [Link]

- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (n.d.). PNAS.

-

Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute. [Link]

- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Thieme.

- Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)

- a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.).

-

Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. (2020). PubMed. [Link]

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. SuFEx-Based Synthesis of Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 9. Organocatalytic SuFEx click reactions of SO2F2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Discerning Reactivity of Sulfonyl Fluoride Warheads: A Technical Guide for Covalent Drug Discovery

Abstract

Sulfonyl fluoride electrophiles have emerged as a privileged class of warheads in the landscape of chemical biology and covalent drug discovery. Their unique balance of aqueous stability and tunable reactivity allows for the selective targeting of a broad range of nucleophilic amino acid residues beyond the canonical cysteine.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity and selectivity of sulfonyl fluoride warheads. We will delve into the mechanistic intricacies of their interactions with various amino acid residues, explore the key factors that modulate their reactivity, and present field-proven insights and experimental protocols to guide the rational design of next-generation covalent probes and therapeutics.

Introduction: The Rise of a Privileged Warhead

The pursuit of targeted covalent inhibitors has gained significant momentum in modern drug discovery, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins.[4][5] While traditional covalent strategies have heavily relied on targeting cysteine residues, the relatively low abundance of this amino acid in protein binding sites has spurred the exploration of alternative electrophiles.[5] Sulfonyl fluorides (SFs) have risen to this challenge, demonstrating a remarkable ability to form stable covalent bonds with a variety of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine, in a context-dependent manner.[1][2][3][6][7]

This versatility stems from the unique properties of the sulfonyl fluoride moiety. The strong electron-withdrawing nature of the fluorine atom renders the sulfur center highly electrophilic, yet the S-F bond possesses considerable thermodynamic stability, conferring resistance to hydrolysis and reduction.[7] This delicate balance of stability and latent reactivity is central to their utility, allowing them to navigate complex biological milieu and react selectively within the specific microenvironment of a target protein's binding pocket.[1][2][8][9] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further expanded the accessibility and application of this versatile functional group.[10][11]

The Mechanism of Action: A Dance of Nucleophilicity and Electrophilicity

The covalent modification of proteins by sulfonyl fluorides proceeds through a nucleophilic substitution reaction at the sulfur center, resulting in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[12] The reactivity of the sulfonyl fluoride warhead is profoundly influenced by both the intrinsic nucleophilicity of the target amino acid residue and the specific microenvironment of the protein binding site.[13]

Targeting a Diverse Nucleophile Landscape

Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a discerning reactivity profile, engaging a variety of amino acid side chains:

-

Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when their pKa is lowered by the surrounding protein microenvironment, such as in the catalytic triad of serine proteases.[4][7] Historically, phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been widely used as inhibitors of serine proteases.[7]

-

Lysine: The ε-amino group of lysine is a primary amine and a strong nucleophile. Sulfonyl fluorides readily react with lysine to form stable sulfonamides.[14][15][16] The reactivity of lysine is highly dependent on its pKa, which can be significantly perturbed within a protein binding pocket.[13][17]

-

Tyrosine: The phenolate anion of tyrosine is a powerful nucleophile that can be targeted by sulfonyl fluorides.[4][14][15] The proximity of basic residues (lysine, histidine, or arginine) can facilitate the deprotonation of the tyrosine phenol, enhancing its reactivity.[4]

-

Histidine: The imidazole side chain of histidine can also act as a nucleophile, although the resulting adducts can sometimes be less stable compared to those formed with other residues.[1][7] The reaction is pH-dependent, with the reactivity of the imidazole nitrogen being influenced by its protonation state.[7]

-

Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thio-sulfonate ester adduct is often unstable and prone to hydrolysis, making them generally unsuitable for durable covalent inhibition of cysteine residues.[14][15]

The following diagram illustrates the general mechanism of sulfonyl fluoride reaction with different amino acid nucleophiles.

Caption: Factors influencing sulfonyl fluoride reactivity and selectivity.

Experimental Protocols for Assessing Reactivity and Selectivity

A rigorous experimental evaluation is essential to characterize the reactivity and selectivity of novel sulfonyl fluoride probes. The following protocols provide a framework for these assessments.

Determination of Intrinsic Reactivity: Half-life in Aqueous Buffer

This experiment measures the hydrolytic stability of the sulfonyl fluoride warhead, providing a baseline for its intrinsic reactivity.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the sulfonyl fluoride compound in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture: Dilute the stock solution into a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

-

Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quenching: Quench the reaction by adding an excess of a nucleophile that reacts rapidly with the remaining sulfonyl fluoride or by acidification.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent sulfonyl fluoride compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the remaining concentration versus time. The slope of the resulting linear fit is the negative of the first-order rate constant (k), and the half-life (t₁/₂) can be calculated as ln(2)/k.

Assessment of Amino Acid Reactivity: Competition Assay

This assay evaluates the reactivity of the sulfonyl fluoride towards different nucleophilic amino acids.

Protocol:

-

Prepare Amino Acid Solutions: Prepare solutions of N-acetylated amino acids (e.g., N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-serine) at a known concentration (e.g., 1 mM) in a physiological buffer.

-

Reaction Initiation: Add the sulfonyl fluoride compound to each amino acid solution to a final concentration of 100 µM.

-

Incubation: Incubate the reactions at 37 °C for a defined period (e.g., 1 hour).

-

LC-MS/MS Analysis: Analyze the reaction mixtures by LC-MS/MS to detect and quantify the formation of the sulfonyl fluoride-amino acid adducts.

-

Comparative Analysis: Compare the extent of adduct formation for each amino acid to assess the relative reactivity of the sulfonyl fluoride.

Cellular Target Engagement and Selectivity Profiling

Chemoproteomic approaches are powerful tools for assessing the selectivity of a sulfonyl fluoride probe in a complex biological system.

Protocol:

-

Probe Design: Synthesize a version of the sulfonyl fluoride inhibitor that incorporates a bio-orthogonal handle, such as an alkyne or azide, for subsequent enrichment. [18]2. Cellular Treatment: Treat cultured cells with the tagged sulfonyl fluoride probe at various concentrations and for different durations.

-

Cell Lysis: Lyse the cells to release the proteome.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

-

On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Proteomics: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the sulfonyl fluoride probe.

-

Data Analysis: Use bioinformatics tools to quantify the relative abundance of the identified proteins and determine the selectivity profile of the probe.

Conclusion and Future Perspectives

Sulfonyl fluoride warheads have firmly established their place in the chemical biology and drug discovery toolbox. Their privileged reactivity profile, which allows for the targeting of a diverse array of nucleophilic amino acid residues, opens up new avenues for developing covalent inhibitors against previously "undruggable" targets. [1][4]The continued exploration of structure-activity relationships, coupled with advancements in computational modeling and chemoproteomic platforms, will undoubtedly lead to the rational design of even more selective and potent sulfonyl fluoride-based therapeutics. As our understanding of the intricate interplay between the warhead and the protein microenvironment deepens, we can anticipate the emergence of a new generation of covalent drugs with unprecedented precision and efficacy.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Carneiro, S. N., Khasnavis, S. R., Lee, J., Butler, T. W., Majmudar, J. D., am Ende, C. W., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-947. [Link]

-

Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(36). [Link]

-

Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(9), 1075-1087. [Link]

-

Akondi, S. M., et al. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry, 130, 106227. [Link]

-

Qin, L., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

-

Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(40), 8567-8573. [Link]

-

Chen, K., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(12), 151594. [Link]

-

Akondi, S. M., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic chemistry, 130, 106227. [Link]

-

Labbé, G., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 19(18), 1888-1892. [Link]

-

Di Pietro, V., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(5), 1530-1540. [Link]

-

Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1935-1939. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

-

ResearchGate. (n.d.). Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates. [Link]

-

Ferchaud, A., et al. (2023). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 28(4), 1839. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

-

Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 587-603. [Link]

-

Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(9), 1075-1087. [Link]

-

Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC medicinal chemistry, 11(1), 23-32. [Link]

-

Wilson, I. A., & Kelly, J. W. (2014). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 136(4), 1280-1290. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 23-32. [Link]

-

Cornella, J., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry, 45(32), 2979-2990. [Link]

-

Wu, P., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(40), 12736-12741. [Link]

-

Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Spencer, J. R., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7218-7227. [Link]

-

Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4844-4852. [Link]

-

Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(9), 1735-1742. [Link]

-

Tímár, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]

-

Jones, L. H., et al. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 11(7), 1851-1857. [Link]

-

van der Hoorn, R. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541-548. [Link]

-

Coven, J. A., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

-

American Chemical Society. (n.d.). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. [Link]

-

Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

-

Student, A. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. research.monash.edu [research.monash.edu]

- 12. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 17. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Next Generation of SuFEx: A Technical Guide to Novel Fluorosulfonylating Agents

Executive Summary: The "Sleeping Beauty" Awakens

For decades, the sulfonyl fluoride functional group (

This technical guide addresses the discovery and development of novel, shelf-stable fluorosulfonylating agents . We move beyond the gas phase, focusing on the solid-state reagents—specifically AISF , Fluorosulfuryl Imidazolium Triflates (SuFEx-IT) , and emerging Radical Reagents (IMSF) . These agents democratize Sulfur-Fluoride Exchange (SuFEx) chemistry, allowing for precise, late-stage functionalization in drug discovery and chemical biology without the hazard of gaseous reagents.

The Mechanistic Paradigm: Why SuFEx Works

To develop or utilize these agents, one must understand the "stability-reactivity paradox" of the S(VI)-F bond. Unlike sulfonyl chlorides (

Activation requires a "key" to unlock the reactivity:

-

Base-Promoted (B-SuFEx): A base (e.g., DBU, BEMP) deprotonates the nucleophile (phenol/amine) and buffers the HF byproduct.

-

Silyl-Promoted (Si-SuFEx): A silyl ether reacts with the fluoride, driven by the formation of the strong Si-F bond (>130 kcal/mol).

Visualization: The SuFEx Activation Cycle

Figure 1: The general mechanistic flow of base-promoted SuFEx activation. The stability of the S(VI)-F bond prevents background hydrolysis until the specific nucleophile-base complex engages.

The Novel Agents: From Gas to Solids

The transition from gas to solid reagents focuses on "carriers" that can transfer the

AISF: The Bench-Stable Workhorse

Chemical Name: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride

Role: A solid substitute for

Developed by Pfizer and BioDuro, AISF is a crystalline solid synthesized via oxidative C-H functionalization. It acts as a "hub," reacting first with a nucleophile to release one

-

Advantages: Non-hygroscopic, shelf-stable, precise stoichiometry.[3]

-

Limitation: Atom economy (large leaving group).

SuFEx-IT: The Super-Electrophile

Chemical Name: 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate Role: Highly reactive electrophile for difficult substrates.

This imidazolium salt activates the sulfonyl fluoride group via inductive effects from the cationic ring. It is significantly more electrophilic than standard aryl sulfonyl fluorides, making it ideal for modifying less reactive amines or sterically hindered phenols.

IMSF: The Radical Frontier

Chemical Name: Imidazolium-based sulfonyl fluoride radical precursor Role: Radical fluorosulfonylation of alkenes.[4][5]

Unlike the previous two (which are electrophiles), IMSF reagents generate

Comparative Analysis of Reagents

| Feature | Sulfuryl Fluoride ( | AISF | SuFEx-IT (Imidazolium) | IMSF (Radical) |

| Physical State | Toxic Gas | Crystalline Solid | Hygroscopic Solid | Solid |

| Reactivity Mode | Electrophilic | Electrophilic | Super-Electrophilic | Radical (SET) |

| Atom Economy | High | Moderate | Low | Moderate |

| Storage | Lecture Bottle | Ambient Shelf | Desiccator ( | Ambient/Inert |

| Primary Use | Large scale industrial | Med Chem / Library Gen | Difficult substrates | Alkene functionalization |

Synthetic Protocols (Development & Application)

Protocol A: Synthesis of Fluorosulfates using AISF

Target: Late-stage functionalization of a tyrosine-containing peptide or phenolic drug.

-

Preparation: Calculate 1.2 equivalents of AISF relative to the phenol substrate.[3]

-

Solvation: Dissolve the substrate in anhydrous THF (0.1 M concentration).

-

Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv) dropwise at room temperature.

-

Scientist's Note: Watch for a slight exotherm. The DBU serves dual purposes: deprotonating the phenol and scavenging the HF generated.

-

-

Addition: Add solid AISF in one portion.

-

Monitoring: Stir for 10–30 minutes. Monitor via TLC or LC-MS.

-

Validation: The product should show a characteristic

NMR shift (typically

-

-

Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DBU), dry over

, and concentrate.

Protocol B: Synthesis of SuFEx-IT (Imidazolium Salt)

Target: Creating the reagent itself for internal use.

-

Methylation: React 1-methylimidazole with methyl triflate in DCM at

to form 1,3-dimethylimidazolium triflate (Ionic Liquid).-

Safety: Methyl triflate is a potent alkylating agent. Use high-grade PPE.

-

-

Fluorosulfonylation: The ionic liquid is treated with

gas (bubbling) in the presence of a base, or via a bis(fluorosulfonyl)imide transfer method if avoiding gas is strictly required. -

Isolation: The resulting salt is precipitated with

and dried under high vacuum.-

Storage: This reagent hydrolyzes slowly in moist air. Store in a desiccator.

-

Applications in Chemical Biology: Covalent Probes

The most powerful application of these novel agents is in Activity-Based Protein Profiling (ABPP) . The sulfonyl fluoride warhead is unique because it can target Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) residues, depending on the local pH and protein microenvironment.

Workflow: SuFEx-Enabled Protein Profiling

Figure 2: Workflow for identifying druggable pockets using SuFEx probes. The stability of the sulfonyl fluoride allows it to circulate in biological media without degrading until it finds a specific matching pocket.

Critical Insight: The "Context-Dependent" Reactivity

Unlike acrylamides (which target Cysteine) or NHS esters (which target all Lysines promiscuously), SuFEx agents are context-dependent . They often require a neighboring amino acid side chain to act as a general base to assist the reaction. This makes them excellent for discovering functional sites rather than just solvent-exposed residues.

References

-

Sharpless, K. B., et al. (2014).[6][7][8][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][9]

-

Dong, J., et al. (2018). "Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides." Organic Letters. [Link][10]

-

Smedley, C. J., et al. (2018).[2] "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. [Link]

-

Zhang, W., et al. (2022).[11] "A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent."[2][5] Nature Communications. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AISF:固体のスルフリルフッ素化試薬 [sigmaaldrich.com]

- 4. sabinai-neji.com [sabinai-neji.com]

- 5. A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

physical properties and storage conditions for 1-methyl-1H-imidazole-2-sulfonyl fluoride

Part 1: Executive Technical Overview

1-Methyl-1H-imidazole-2-sulfonyl fluoride (CAS: 934236-37-0) represents a pivotal reagent in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike the gaseous and highly toxic sulfuryl fluoride (

Functioning as an electrophilic S(VI) hub, it exhibits a unique stability-reactivity profile: it is resistant to reduction and hydrolysis under physiological conditions yet reacts selectively with nucleophiles (amines, phenols) upon activation. It serves as the neutral precursor to the highly reactive, cationic "SuFEx-IT" salts, making it a versatile tool for late-stage drug functionalization and chemical biology probing.

Part 2: Physical Properties & Chemical Identity

The following data characterizes the reagent in its pure form. Researchers must verify the Certificate of Analysis (CoA) for batch-specific impurities.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | Often abbreviated as MISF or ImSO2F in literature. |

| CAS Number | 934236-37-0 | Distinct from the cationic triflate salt (SuFEx-IT). |

| Molecular Formula | ||

| Molecular Weight | 164.16 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white. |

| Solubility | DCM, MeCN, DMSO, DMF | Reacts slowly with protic solvents (MeOH, H2O). |

| Melting Point | Not widely standardized | Generally solid at RT; degradation >100°C. |

| Reactivity Class | Electrophilic S(VI) Reagent | "Sleeping beauty" reactivity (stable until activated).[1] |

Part 3: Storage Conditions & Stability Protocol

The stability of sulfonyl fluorides is superior to sulfonyl chlorides, but the imidazole moiety introduces basicity that can catalyze autocatalytic decomposition if handled improperly.

Storage Hierarchy (The "Cold-Dry" Rule)

-

Primary Storage: -20°C (Freezer) . Long-term stability is significantly extended at sub-zero temperatures.

-

Secondary Option: 2–8°C (Refrigerator) is acceptable for active working stocks used within 1–2 weeks.

-

Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture.

-

Container: Tightly sealed glass or polypropylene vials with Parafilm wrapping. Avoid metal containers due to potential corrosion from trace HF formation.

Hydrolysis Management

While resistant to rapid hydrolysis compared to chlorides, this compound will degrade in moist air to form the corresponding sulfonic acid and HF.

-

Indicator of Degradation: A change in texture from free-flowing powder to a sticky gum or a sharp acidic odor (HF) indicates decomposition.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Part 4: Mechanism of Action (SuFEx)

The reagent operates via the SuFEx mechanism, a "click" reaction defined by the exchange of the fluoride leaving group with a nucleophile at the hexavalent sulfur center.[2]

The Activation Pathway

In its neutral form, the S-F bond is kinetically stabilized. Reaction with nucleophiles (Nu-H) usually requires:

-

Base Catalysis: To deprotonate the nucleophile (e.g., DBU, BEMP).

-

Lewis Acid Activation: (Optional) Calcium or silicon additives can assist in pulling the fluoride.

-

Methylation (Activation to SuFEx-IT): Methylating the N3 position of the imidazole converts the neutral species into a cationic imidazolium salt, increasing electrophilicity by orders of magnitude (see Diagram 1).

Diagram 1: SuFEx Activation & Reactivity Logic

Caption: The dual-pathway reactivity of this compound. It can react directly (slow) or be activated via methylation to the cationic SuFEx-IT species (fast).

Part 5: Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Direct Coupling)

Rationale: This protocol uses the neutral reagent to sulfonylate a primary amine. This is slower than using the salt but avoids the use of methyl triflate if the higher reactivity is not required.

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

This compound (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried vial equipped with a stir bar, dissolve the amine (1.0 mmol) in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add DIPEA (2.0 mmol) via syringe.

-

Reagent Addition: Add this compound (1.2 mmol) in one portion.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LCMS.

-

Optimization: If reaction is sluggish, heat to 50°C or add a catalyst like DBU (0.1 equiv).

-

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Concentrate and purify via silica gel flash chromatography.

Protocol B: Mechanochemical Synthesis of the Reagent (Green Method)

Rationale: Synthesizing the fluoride from the imidazole precursor using "Shake & Bake" mechanochemistry avoids solvent waste and typically affords higher yields.

Reagents:

-

1,1'-Sulfonylbis(2-methylimidazole) (Precursor)[5]

-

KHF2 (Potassium Bifluoride)[6]

-

Glacial Acetic Acid (AcOH)

Step-by-Step:

-

Loading: Into a stainless steel milling jar (e.g., 10 mL), load the sulfonyl-bis-imidazole precursor (1.0 equiv) and KHF2 (2.5 equiv).

-

Additive: Add AcOH (2.5 equiv) dropwise.

-

Milling: Add one stainless steel ball (10 mm). Grind in a mixer mill (e.g., Retsch MM400) at 25 Hz for 90 minutes.

-

Extraction: Suspend the resulting solid paste in DCM. Filter through a short pad of silica to remove inorganic salts.

-

Isolation: Concentrate the filtrate to obtain this compound as a white solid.

Part 6: Safety & Toxicology (E-E-A-T)

Warning: Sulfonyl fluorides are covalent warheads. While less volatile than

-

Skin/Eye Contact: Corrosive (Category 1B). Causes severe skin burns and eye damage. PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Inhalation: Dust may be damaging to mucous membranes. Handle only in a functioning fume hood.

-

Decomposition Hazards: Hydrolysis releases Hydrogen Fluoride (HF). While amounts are small from milligram-scale reactions, always have Calcium Gluconate gel available in the lab as a precaution for fluoride exposure.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Dong, J., et al. (2018). "A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an 'F-SO2+' Donor." Angewandte Chemie.

-

Borgidou, E., et al. (2022).[3] "Synthesis of Sulfonyl Fluorides under Solvent-Free Mechanochemical Conditions." Beilstein Journal of Organic Chemistry.

-

Enamine Ltd. (2025). "Safety Data Sheet: this compound."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

Proton-Gated Electrophilicity: A Theoretical Framework for Imidazole Sulfonyl Fluorides

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery by offering a "sleeping beauty" warhead: the sulfonyl fluoride (

This guide provides an in-depth theoretical analysis of ImSFs. Unlike their carbocyclic counterparts, ImSFs possess an intrinsic "pH-switch" via the imidazole nitrogen. We explore the quantum mechanical origins of this behavior, detailing how protonation modulates the Global Electrophilicity Index (

Theoretical Foundations: The Imidazole Advantage